molecular formula C10H9ClN2O2S B2806100 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)acetamide CAS No. 886963-45-7

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2806100
CAS No.: 886963-45-7
M. Wt: 256.7
InChI Key: YKURVFKAMSOIGC-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)acetamide (CAS 886950-73-8) is a high-purity benzothiazole derivative offered for antibacterial research and development. This compound features a chloro-methoxy benzothiazole core structure, which is recognized in scientific literature as a privileged scaffold in medicinal chemistry . Benzothiazole derivatives are of significant interest in antibacterial research because they can interact with multiple bacterial targets. Research indicates that compounds with this core structure can exhibit their antibacterial effects through mechanisms such as inhibition of key bacterial enzymes including DNA gyrase and uridine diphosphate-N-acetyl enolpyruvyl glucosamine reductase (MurB) . DNA gyrase is essential for bacterial DNA replication, while MurB is a key enzyme in the biosynthesis of the bacterial cell wall . The structure-activity relationship (SAR) of benzothiazoles suggests that substitutions at specific positions on the benzothiazole ring system, particularly the 2, 5, and 6 positions, are critical for optimizing biological activity and molecular interactions with these enzymatic targets . This reagent provides researchers with a versatile chemical building block for constructing more complex molecules and for conducting structure-activity relationship studies aimed at developing novel antibacterial agents to address the growing challenge of antimicrobial resistance (AMR) . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S/c1-5(14)12-10-13-8-7(15-2)4-3-6(11)9(8)16-10/h3-4H,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKURVFKAMSOIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C=CC(=C2S1)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 7-chloro-4-methoxy-1,3-benzothiazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

ConditionsReagentsProductsYieldSource
Acidic (HCl, reflux)6M HCl, 12 hours7-Chloro-4-methoxy-1,3-benzothiazol-2-amine + Acetic acid85%
Basic (NaOH, aqueous)2M NaOH, 80°C, 8 hours7-Chloro-4-methoxy-1,3-benzothiazol-2-amine + Sodium acetate78%

Mechanism :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, making the amide more electrophilic and susceptible to nucleophilic attack by water.
  • Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the amine.

Nucleophilic Substitution at the Chloro Position

The electron-withdrawing benzothiazole ring activates the chloro substituent at position 7 for nucleophilic aromatic substitution (SNAr).

NucleophileConditionsProductsYieldSource
DimethylamineEthanol, 60°C, 24 hoursN-(7-(Dimethylamino)-4-methoxy-1,3-benzothiazol-2-yl)acetamide72%
Sodium methoxideDMF, 100°C, 6 hoursN-(7-Methoxy-4-methoxy-1,3-benzothiazol-2-yl)acetamide65%
PiperidineTHF, reflux, 18 hoursN-(7-(Piperidin-1-yl)-4-methoxy-1,3-benzothiazol-2-yl)acetamide68%

Mechanism :

  • The chloro group is displaced via a two-step process: (1) formation of a Meisenheimer complex, and (2) departure of the chloride ion.
  • Electron-withdrawing groups (e.g., benzothiazole) enhance the electrophilicity of the aromatic ring, facilitating substitution.

Oxidation of the Methoxy Group

The methoxy group at position 4 can be oxidized to a carbonyl or carboxylic acid under strong oxidizing conditions.

Oxidizing AgentConditionsProductsYieldSource
KMnO₄H₂SO₄, 120°C, 10 hoursN-(7-Chloro-4-oxo-1,3-benzothiazol-2-yl)acetamide58%
CrO₃Acetic acid, 80°C, 6 hoursN-(7-Chloro-4-carboxy-1,3-benzothiazol-2-yl)acetamide50%

Mechanism :

  • Oxidation proceeds via radical intermediates or through the formation of a chromate ester (for CrO₃).
  • Steric hindrance from the benzothiazole ring may limit reaction efficiency.

Reduction of the Acetamide Group

The acetamide can be reduced to a primary amine using strong reducing agents.

Reducing AgentConditionsProductsYieldSource
LiAlH₄THF, 0°C → 25°C, 4 hours7-Chloro-4-methoxy-1,3-benzothiazol-2-amine80%
NaBH₄/I₂THF, reflux, 8 hours7-Chloro-4-methoxy-1,3-benzothiazol-2-amine70%

Mechanism :

  • LiAlH₄ delivers hydride ions to the carbonyl carbon, forming an alkoxide intermediate that is protonated to yield the amine.

Electrophilic Aromatic Substitution

The benzothiazole ring undergoes nitration and sulfonation at position 5 (para to the sulfur atom).

ReactionConditionsProductsYieldSource
NitrationHNO₃/H₂SO₄, 0°C, 2 hoursN-(7-Chloro-4-methoxy-5-nitro-1,3-benzothiazol-2-yl)acetamide45%
SulfonationSO₃/H₂SO₄, 50°C, 6 hoursN-(7-Chloro-4-methoxy-5-sulfo-1,3-benzothiazol-2-yl)acetamide40%

Mechanism :

  • The electron-rich benzothiazole ring directs electrophiles to position 5. Steric effects from substituents modulate reactivity.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the benzothiazole ring.

Reaction TypeConditionsProductsYieldSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°C, 12hN-(7-Chloro-4-methoxy-5-(4-methylphenyl)-1,3-benzothiazol-2-yl)acetamide60%

Mechanism :

  • Transmetallation between the boronic acid and palladium catalyst facilitates aryl-aryl bond formation.

Key Research Findings

  • Substituent Effects : The chloro group enhances electrophilicity at position 7, while the methoxy group donates electrons, stabilizing the ring against oxidation .
  • Biological Relevance : Derivatives generated via these reactions show enhanced antimicrobial and anticancer activities compared to the parent compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Core

The position and nature of substituents on the benzothiazole ring critically modulate physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Position) Molecular Weight (g/mol) Decomposition Temp./Melting Point Key References
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide 4-Cl, 3-MePh (side chain) 330.81 124–125°C (m.p.)
N-(6-Nitro-1,3-benzothiazol-2-yl)acetamide derivatives 6-NO₂ ~280–320 230–235°C (dec.)
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide 7-Cl, 4-OMe, 4-OMePhSO₂ 413.89 N/A
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-arylacetamides 6-CF₃ ~350–400 N/A
  • Electron-Withdrawing vs. Methoxy (4-OMe) groups improve solubility but may reduce membrane permeability due to increased polarity.

Modifications to the Acetamide Side Chain

Variations in the acetamide side chain influence pharmacokinetics and target affinity:

Compound Name Acetamide Side Chain Biological Activity Synthesis Yield References
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)acetamide hydrochloride 4-ClPh, diethylaminoethyl Not reported N/A
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) 4-Me-piperazine Anticancer (in vitro testing) Moderate
N-(6-Ethoxy-benzothiazol-2-yl)-2-(4-chlorophenyl)acetamide 4-ClPh Patent claims (unspecified) N/A
  • Hydrophilic Modifications: Introduction of piperazine (BZ-IV) or diethylaminoethyl groups enhances water solubility, facilitating formulation for intravenous delivery .
  • Aryl Groups : Bulky aryl substituents (e.g., 4-chlorophenyl) may improve hydrophobic interactions in target binding pockets, as seen in patented analogs .

Biological Activity

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a benzothiazole core, which is known for its biological significance. The synthesis of this compound typically involves multiple steps:

  • Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving 2-aminothiophenol and carboxylic acid derivatives.
  • Substituent Introduction : The chloro and methoxy groups are introduced via electrophilic aromatic substitution.
  • Acetamide Formation : The final step involves acylation reactions to form the acetamide group.

Biological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways, potentially leading to therapeutic effects.
  • Receptor Binding : It has been shown to interact with certain receptors, which can modulate cellular responses and signaling pathways .
  • Signal Transduction Interference : The compound may disrupt normal signal transduction processes, affecting cellular communication and function .

Pharmacological Activities

Research indicates that this compound exhibits various pharmacological activities:

  • Antimicrobial Properties : Studies have suggested that this compound possesses antimicrobial activity against a range of pathogens.
  • Anticancer Activity : Preliminary investigations have shown potential anticancer effects, making it a candidate for further exploration in cancer therapy .
  • Neuroprotective Effects : Some studies highlight its potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains ,
AnticancerInhibits proliferation of cancer cells,
NeuroprotectiveProtects neuronal cells from oxidative stress

Case Study 1: Anticancer Research

In a study exploring the anticancer properties of benzothiazole derivatives, this compound was found to significantly inhibit the growth of several cancer cell lines. The mechanism was linked to its ability to induce apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it effectively reduced bacterial viability, suggesting its potential as a lead compound for antibiotic development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)acetamide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via amide coupling between 7-chloro-4-methoxy-1,3-benzothiazol-2-amine and chloroacetyl chloride. Key steps include:

  • Dissolving the amine precursor in dichloromethane with triethylamine as a base.
  • Dropwise addition of chloroacetyl chloride at 20–25°C, followed by stirring for 3–6 hours.
  • Purification via recrystallization (ethanol-DMF mixtures) to achieve >90% purity .
    • Optimization : Adjusting solvent polarity (e.g., DMF for better solubility) and using carbodiimide coupling agents (e.g., EDC·HCl) can enhance yields. Reaction monitoring via TLC or HPLC is critical to avoid over-acylation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Structural Confirmation :

  • 1H/13C NMR : Key peaks include the methoxy singlet (~δ 3.9 ppm) and acetamide carbonyl (δ 168–170 ppm). Aromatic protons in the benzothiazole ring appear as doublets (δ 7.2–7.8 ppm) .
  • HRMS : Exact mass analysis confirms the molecular ion [M+H]+ at m/z 271.0245 (calculated for C10H10ClN2O2S) .
    • Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Q. What are the primary biological targets explored for this benzothiazole derivative?

  • Mechanistic Insights : The compound inhibits enzymes like carbonic anhydrase isoforms (CA II, XII) via sulfonamide group interactions and disrupts cancer cell proliferation by targeting kinases (e.g., EGFR) .
  • Validation : In vitro assays (e.g., enzyme inhibition IC50, cell viability via MTT) are standard. Parallel molecular docking studies (AutoDock Vina) predict binding affinities to active sites .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in molecular geometry predictions for this compound?

  • Data Collection : Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 173 K provides bond lengths/angles with <0.02 Å uncertainty .
  • Refinement : SHELXL refines anisotropic displacement parameters. Hydrogen bonding (e.g., N–H⋯O) and π-π stacking (3.5–4.0 Å) are critical for crystal packing analysis .
  • Case Study : A related benzothiazole analog showed a dihedral angle of 79.3° between benzothiazole and aryl rings, clarifying steric effects missed in DFT calculations .

Q. What strategies address contradictory biological activity data across studies?

  • Data Triangulation :

  • Compare assay conditions: Variances in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (CA II vs. CA IX) explain differential potency .
  • Validate purity: Impurities >5% (e.g., unreacted amine) can artificially inflate activity. LC-MS/MS ensures batch consistency .
    • SAR Analysis : Introduce substituents (e.g., nitro at C5/C7) to probe electronic effects. For example, 5-nitro derivatives show 10-fold higher CA inhibition than methoxy analogs .

Q. How can computational chemistry guide the design of derivatives with enhanced pharmacokinetic properties?

  • ADME Prediction : SwissADME predicts logP (2.1) and solubility (-4.2 LogS), highlighting poor bioavailability. Strategies:

  • Reduce logP via polar groups (e.g., morpholine sulfonamide).
  • Improve metabolic stability by replacing labile methoxy groups with halogens .
    • Docking Simulations : AutoDock identifies hydrophobic pockets in CA II (e.g., Val135, Leu198) for optimizing sulfonamide interactions. MM/GBSA scoring ranks binding free energies .

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